Butyrylferrocene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

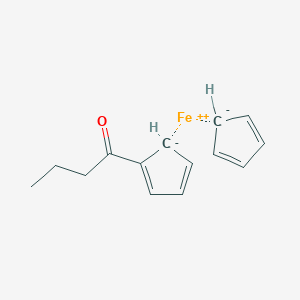

Butyrylferrocene is an organometallic compound with the chemical formula C14H16FeO2. It is a derivative of ferrocene, where a butyryl group is attached to one of the cyclopentadienyl rings. This compound is known for its unique structure and properties, making it a valuable substance in various fields of research and industry. This compound appears as a yellow crystalline solid and is soluble in organic solvents .

Mécanisme D'action

Target of Action

Butyrylferrocene is a chemical compound with the empirical formula C14H16FeO

Mode of Action

It’s known that the compound has a butyryl side chain that is co-planar with its carrier carbocycle , but the specifics of how it interacts with its targets and the resulting changes are not well-understood. More research is needed to elucidate these details.

Pharmacokinetics

Its molecular weight is 256.12 , which may influence its bioavailability and pharmacokinetic properties

Analyse Biochimique

Biochemical Properties

The biochemical properties of Butyrylferrocene are not well-studied. Based on its structure, it can be inferred that it might interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the presence of other molecules .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Butyrylferrocene can be synthesized by reacting butyryl chloride with ferrocene in an organic solvent. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation. The general reaction scheme is as follows: [ \text{Fe(C}_5\text{H}_5\text{)}_2 + \text{CH}_3\text{CH}_2\text{CH}_2\text{COCl} \rightarrow \text{Fe(C}_5\text{H}_4\text{COCH}_2\text{CH}_2\text{CH}_3\text{)}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, controlled temperatures, and inert gas atmospheres to ensure the stability of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Butyrylferrocene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form butyrylferrocenium ions.

Reduction: It can be reduced back to ferrocene derivatives.

Substitution: The butyryl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products:

Oxidation: Butyrylferrocenium ions.

Reduction: Ferrocene derivatives.

Substitution: Various substituted ferrocenes depending on the reagents used

Applications De Recherche Scientifique

Butyrylferrocene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.

Biology: Studies have explored its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications.

Industry: this compound is used in the production of materials with specific magnetic properties and as a ligand in organic electronic materials and liquid crystal displays

Comparaison Avec Des Composés Similaires

Ferrocene: The parent compound of butyrylferrocene.

Acetylferrocene: Similar structure with an acetyl group instead of a butyryl group.

Ferrocenecarboxaldehyde: Contains a formyl group attached to the cyclopentadienyl ring.

Uniqueness: this compound is unique due to its butyryl group, which imparts distinct chemical and physical properties compared to its analogs. This makes it valuable in specific applications where these properties are desired .

Activité Biologique

Butyrylferrocene, a derivative of ferrocene, is gaining attention for its potential biological activities, including antitumor, antimicrobial, and antiparasitic properties. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a butyryl group attached to the ferrocene moiety. The general formula for this compound is C14H16FeO. Its unique structure contributes to its reactivity and interaction with biological systems.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a study evaluated various ferrocene derivatives for their cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against several cancer types, including breast (MCF-7) and colon (HCT116) cancer cells.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | >5.0 |

| This compound | HCT116 | 15.3 | >4.8 |

| Reference Drug (Doxorubicin) | MCF-7 | 0.5 | - |

The selectivity index (SI) indicates that this compound has a favorable therapeutic window compared to conventional chemotherapeutics.

Antimicrobial Activity

This compound has also demonstrated notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antiparasitic Activity

The antiparasitic properties of this compound have been evaluated against Plasmodium falciparum, the causative agent of malaria. Preliminary results indicate that this compound exhibits moderate activity against this parasite.

Case Study: In Vitro Evaluation Against Plasmodium falciparum

In a specific study, the antiplasmodial activity was assessed using the SYBR Green I-based assay. The IC50 value for this compound was found to be approximately 25 µM, indicating its potential as an antimalarial agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells, leading to programmed cell death.

- Topoisomerase Inhibition : Similar to other ferrocene derivatives, this compound has been suggested to inhibit topoisomerases, enzymes critical for DNA replication and repair.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.

Propriétés

Numéro CAS |

1271-94-9 |

|---|---|

Formule moléculaire |

C14H16FeO 10* |

Poids moléculaire |

256.12 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) |

InChI |

InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H;/q2*-1;+2 |

Clé InChI |

LXGKRVAPVVIDQW-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

SMILES canonique |

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

Origine du produit |

United States |

Q1: What is the molecular structure of butyrylferrocene and how was it determined?

A1: this compound (C14H16FeO) is an organometallic compound composed of a ferrocene unit with a butyryl group attached to one of the cyclopentadienyl rings. Its crystal structure was determined using X-ray diffraction analysis at 200 K. This analysis revealed that this compound crystallizes in the orthorhombic space group P212121 with unit cell dimensions of a = 5.6954(3) Å, b = 10.0307(6) Å, and c = 20.4422(14) Å. [] You can find more details about the crystallographic data in the paper published by R.D. Adams et al. []

Q2: What is the potential application of this compound in combustion processes?

A2: While the provided research doesn't directly investigate the combustion properties of this compound, it belongs to a class of organometallic compounds known to influence ignition and combustion processes. These compounds, often called "anti-knock" agents, can modify flame speed and reduce undesirable combustion phenomena like knocking in engines. Further research is needed to explore the specific impacts and effectiveness of this compound as a fuel additive compared to other known compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.